molecular formula C18H20N2O3S2 B415613 (Z)-5-benzylidene-3-(4-morpholino-4-oxobutyl)-2-thioxothiazolidin-4-one CAS No. 300378-13-6

(Z)-5-benzylidene-3-(4-morpholino-4-oxobutyl)-2-thioxothiazolidin-4-one

Cat. No.: B415613
CAS No.: 300378-13-6
M. Wt: 376.5g/mol
InChI Key: ISDJVEGWXLJGLT-SQFISAMPSA-N
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Description

(Z)-5-benzylidene-3-(4-morpholino-4-oxobutyl)-2-thioxothiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a morpholino group, and a benzylidene moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-benzylidene-3-(4-morpholino-4-oxobutyl)-2-thioxothiazolidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of 2-thioxothiazolidin-4-one with benzaldehyde in the presence of a base to form the benzylidene derivative. Subsequently, the morpholino-4-oxobutyl group is introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve high yields and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-5-benzylidene-3-(4-morpholino-4-oxobutyl)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidinone derivatives with different oxidation states.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

    Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules.

    Biology: The compound has shown potential as an enzyme inhibitor, affecting various biological pathways.

    Medicine: Research indicates potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-5-benzylidene-3-(4-morpholino-4-oxobutyl)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating biological pathways. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Morpholino-4-oxobutyl)-3-methyl-2-cyclopropene-1-one
  • 4-morpholino-4-oxobutyl butyrate
  • ®-2-(((benzyloxy)carbonyl)amino)-4-morpholino-4-oxobutyl

Uniqueness

(Z)-5-benzylidene-3-(4-morpholino-4-oxobutyl)-2-thioxothiazolidin-4-one is unique due to its specific structural features, such as the combination of a thiazolidinone ring, a morpholino group, and a benzylidene moiety

Properties

IUPAC Name

(5Z)-5-benzylidene-3-(4-morpholin-4-yl-4-oxobutyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S2/c21-16(19-9-11-23-12-10-19)7-4-8-20-17(22)15(25-18(20)24)13-14-5-2-1-3-6-14/h1-3,5-6,13H,4,7-12H2/b15-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISDJVEGWXLJGLT-SQFISAMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CCCN2C(=O)C(=CC3=CC=CC=C3)SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=O)CCCN2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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